1-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide
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Overview
Description
1-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide is a complex organic compound that features a combination of phenyl, pyrazolyl, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with a phenyl group and subsequent sulfonamide formation.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Preparation of Thiophene Intermediate: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Coupling Reaction: The pyrazole and thiophene intermediates are then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Sulfonamide Formation: The final step involves the reaction of the coupled product with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
1-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Biological Research: It can be used as a probe to study biological processes and pathways, particularly those involving sulfonamide interactions.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins that have sulfonamide-binding sites.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-2-(1H-pyrazol-1-yl)ethanone:
N-(2-thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide: Contains a thiophene and sulfonamide group but lacks the pyrazole ring, which may reduce its biological activity.
Uniqueness
1-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide is unique due to the combination of phenyl, pyrazolyl, and thiophenyl groups, along with the sulfonamide functionality
Properties
IUPAC Name |
1-phenyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c20-23(21,13-14-5-2-1-3-6-14)18-11-16(15-7-10-22-12-15)19-9-4-8-17-19/h1-10,12,16,18H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCAOMFWTJZOSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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